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Compound of Interest

Compound Name: 3-Formylcrotyl acetate

Cat. No.: B077990 Get Quote

An In-depth Technical Guide to the Synthesis of 3-Formylcrotyl Acetate

Introduction
3-Formylcrotyl acetate, systematically known as (E)-4-acetoxy-2-methyl-2-butenal, is a

bifunctional organic compound featuring both an aldehyde and an ester group.[1] This unique

structural arrangement makes it a valuable C5 building block and a versatile intermediate in

organic synthesis, particularly in the industrial production of Vitamin A and various terpenoids.

[2] Its aldehyde group is an electrophile that readily undergoes nucleophilic additions and

Wittig-type reactions, while the allylic acetate can act as a leaving group in substitution

reactions, often mediated by transition metals.[2] This guide provides a comprehensive

overview of the primary synthetic pathways for 3-Formylcrotyl acetate, complete with detailed

experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways
Several distinct routes have been established for the synthesis of 3-Formylcrotyl acetate,

ranging from industrial-scale processes to more intricate laboratory methods. The most

prominent of these are hydroformylation, multi-step synthesis from isoprene, and allylic

rearrangement.

Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)
The transition-metal-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE) is a

cornerstone of the industrial synthesis of 3-Formylcrotyl acetate, notably in the BASF process
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for Vitamin A.[2][3] This reaction involves the addition of a formyl group (CHO) and a hydrogen

atom across the double bond of 3,4-DABE using synthesis gas (a mixture of CO and H₂).[2]

The overall transformation proceeds in two stages: the hydroformylation of 3,4-DABE followed

by the elimination of acetic acid to yield the final product. Rhodium-based catalysts, such as

rhodium carbonyl complexes, are typically employed to achieve high regioselectivity for the

desired branched aldehyde.[1][3]

Logical Flow of the Hydroformylation Pathway
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Caption: Hydroformylation pathway for 3-Formylcrotyl acetate.

Quantitative Data for Hydroformylation

Parameter Value Reference

Starting Material
3,4-Diacetoxybut-1-ene (3,4-

DABE)
[3]

Catalyst Rhodium carbonyl complexes [1][3]

Reagents
Carbon Monoxide (CO),

Hydrogen (H₂)
[3]

Temperature 80–105°C [1][3]

Pressure 500–700 atm [1]

Regioselectivity
Up to 80% (branched

aldehyde)
[1]

Experimental Protocol: Hydroformylation of 3,4-DABE[3]

Catalyst Preparation: A rhodium carbonyl complex is prepared or sourced for the reaction.

Reaction Setup: A high-pressure reactor is charged with 3,4-diacetoxybut-1-ene (3,4-DABE).

Hydroformylation: The reactor is pressurized with a stoichiometric mixture of carbon

monoxide and hydrogen (syngas) to 500-700 atm. The temperature is raised to 80-105°C.

Reaction Monitoring: The reaction is monitored for the consumption of starting material.

Acetic Acid Elimination: Following the hydroformylation, the reaction conditions are adjusted

to facilitate the elimination of acetic acid, yielding 3-Formylcrotyl acetate.

Work-up and Purification: The product is isolated and purified, typically through distillation.

Multi-step Synthesis from Isoprene
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A versatile laboratory-scale synthesis starts from isoprene. This multi-step process involves

chlorohydrination, esterification with rearrangement, and a final oxidation step. This pathway

offers high yields at each stage, culminating in a good overall yield.[4]

Workflow for Isoprene-based Synthesis
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Caption: Multi-step synthesis of 3-Formylcrotyl acetate from isoprene.

Quantitative Data for Isoprene-based Synthesis[4]

Step Reaction
Reagents/Cata
lyst

Conditions Yield

1 Addition
Hypochlorous

Acid, CO₂
0–5°C, 5–6 h 72%

2
Esterification &

Rearrangement

Acetic Anhydride,

Supported

Periodic Acid

25–50°C, < 5 h 95%

3 Oxidation DMSO, TEMPO - 97%

Overall ~65%

Experimental Protocol: Synthesis from Isoprene[4]

Addition of Hypochlorous Acid: Isoprene is reacted with hypochloric acid, with the acidity

controlled by the addition of carbon dioxide. The reaction is maintained at 0-5°C for 5-6

hours to produce a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-

1-ol.

Esterification and Rearrangement: The resulting alcohol mixture is esterified with acetic

anhydride. A periodic acid catalyst supported on a cation exchange resin is used. The

reaction is conducted at 25-50°C. This step also induces an allylic rearrangement to yield 1-

acetoxy-4-chloro-3-methyl-2-butene. The combined esterification and rearrangement is

completed within 5 hours.

Oxidation: The chlorinated ester is oxidized using dimethyl sulfoxide (DMSO) with a TEMPO

catalyst to afford the final product, 4-acetoxy-2-methyl-2-butenal (3-Formylcrotyl acetate).

Allylic Rearrangement of a 2-Acetoxy-3-butenal Acetal
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This pathway involves the synthesis and subsequent rearrangement of an acetal intermediate.

A key step is the copper-catalyzed allylic rearrangement of 1,1-dimethoxy-2-methyl-2-acetoxy-

but-3-ene to 4,4-dimethoxy-3-methyl-crotyl acetate, which is then hydrolyzed to 3-Formylcrotyl
acetate.[5]

Allylic Rearrangement Pathway
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Caption: Synthesis via copper-catalyzed allylic rearrangement.

Quantitative Data for Allylic Rearrangement[5]
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Step
Starting
Material

Catalyst Conditions Yield

Rearrangement

1,1-dimethoxy-2-

methyl-2-

acetoxy-but-3-

ene

Copper(I)

chloride

160°C, 5 h (with

N₂ stream)
81.9%

Hydrolysis

4,4-dimethoxy-3-

methyl-crotyl

acetate

- 80°C, water Quantitative

Experimental Protocol: Allylic Rearrangement[5]

Rearrangement: 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of

copper(I) chloride are heated to 160°C with stirring in a reaction vessel equipped with a

descending condenser. A stream of nitrogen (90 liters/hour) is passed through the vessel for

the entire 5-hour reaction time to continuously remove low-boiling by-products.

Work-up: The reaction mixture is worked up by distillation to yield 4,4-dimethoxy-3-methyl-

crotyl acetate.

Hydrolysis: 80 parts of the purified acetal and 70 parts of water are heated to 80°C in a two-

stage circulatory reactor with reflux cooling (mean residence time of 30 minutes).

Isolation: After the reaction, the water-methanol mixture is removed by distillation to obtain β-

formyl-crotyl acetate in nearly quantitative yield.

Conclusion
The synthesis of 3-Formylcrotyl acetate can be achieved through several effective pathways.

The choice of method depends on factors such as the desired scale of production, available

starting materials, and required purity. The hydroformylation route is dominant in industrial

settings due to its efficiency in large-scale operations. For laboratory synthesis, the multi-step

sequence from isoprene provides a high-yielding and reliable alternative. The allylic

rearrangement pathway also offers excellent yields and represents another viable synthetic

strategy. The detailed protocols and data presented in this guide offer a solid foundation for
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researchers and professionals engaged in the synthesis of this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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